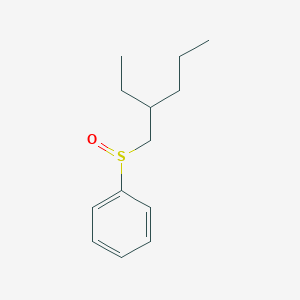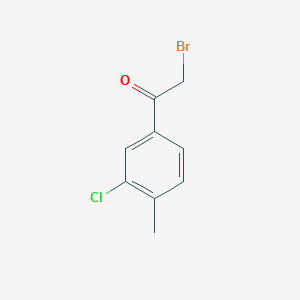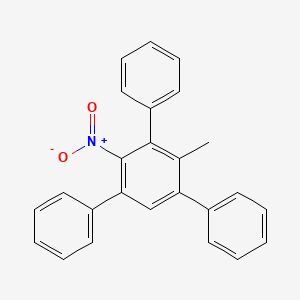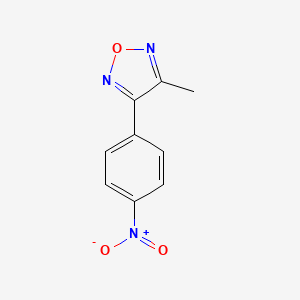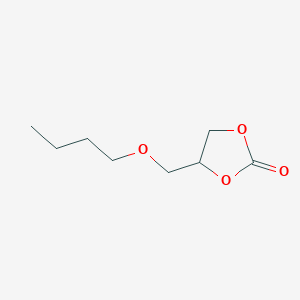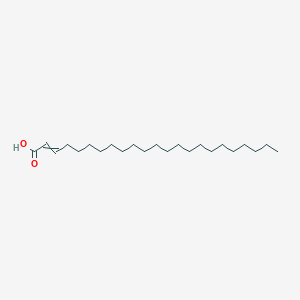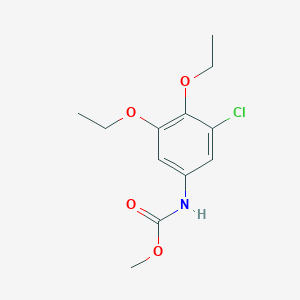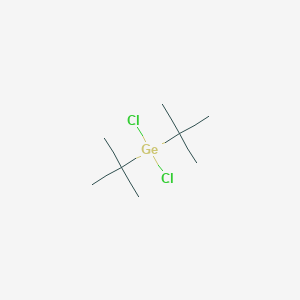
Di-tert-butyl(dichloro)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(dichloro)germane is an organogermanium compound with the chemical formula [(CH₃)₃C]₂GeCl₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of two tert-butyl groups and two chlorine atoms attached to the germanium atom makes it a unique compound with specific chemical properties.
Vorbereitungsmethoden
Di-tert-butyl(dichloro)germane can be synthesized through several methods. One common synthetic route involves the reaction of germanium tetrachloride with tert-butyl lithium in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction is as follows:
GeCl4+2(CH3)3CLi→(CH3)3C2GeCl2+2LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Di-tert-butyl(dichloro)germane undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl or aryl lithium compounds, Grignard reagents, and amines.
-
Oxidation Reactions: : The compound can be oxidized to form germanium dioxide or other germanium-containing compounds. Oxidizing agents such as hydrogen peroxide or ozone are typically used.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of germane or other lower oxidation state germanium compounds. Reducing agents like lithium aluminum hydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl lithium reagent would yield a di-tert-butyl(alkyl)germane compound.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(dichloro)germane has several applications in scientific research:
-
Chemistry: : It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure allows for the study of germanium’s chemical behavior and bonding characteristics.
-
Biology and Medicine: : Research into organogermanium compounds has explored their potential biological activity, including anti-cancer and immunomodulatory effects. This compound may serve as a starting material for the synthesis of biologically active germanium compounds.
-
Industry: : The compound is used in the semiconductor industry for the deposition of germanium-containing films. It is also used in the production of specialized materials and catalysts.
Wirkmechanismus
The mechanism by which di-tert-butyl(dichloro)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, forming new germanium-carbon or germanium-nitrogen bonds. In oxidation reactions, the germanium atom undergoes a change in oxidation state, leading to the formation of germanium-oxygen bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, organogermanium compounds may interact with cellular components, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl(dichloro)germane can be compared with other similar compounds, such as:
-
Di-tert-butyl(dichloro)silane: : Similar in structure but with silicon instead of germanium. It exhibits different reactivity due to the differences in the chemical properties of silicon and germanium.
-
Di-tert-butyl(dichloro)tin: : Contains tin instead of germanium. Tin compounds often have different applications and reactivity compared to germanium compounds.
-
Di-tert-butyl(dichloro)lead: : Lead compounds are generally more toxic and have different chemical behavior compared to germanium compounds.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of organogermanium chemistry and its potential biological activity.
Eigenschaften
CAS-Nummer |
82236-89-3 |
|---|---|
Molekularformel |
C8H18Cl2Ge |
Molekulargewicht |
257.76 g/mol |
IUPAC-Name |
ditert-butyl(dichloro)germane |
InChI |
InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3 |
InChI-Schlüssel |
PSIUTHBVVDLEFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


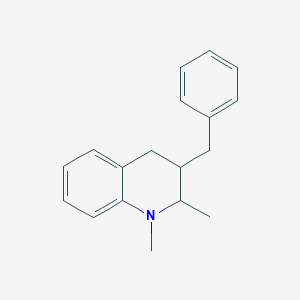
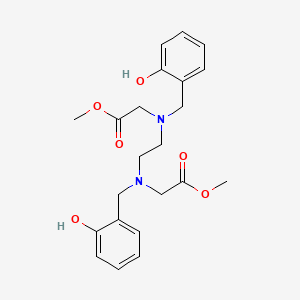
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
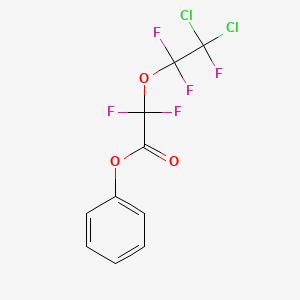

![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
